molecular formula C14H13ClN4OS B4577396 4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile

4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile

Cat. No.: B4577396
M. Wt: 320.8 g/mol
InChI Key: RLGOGFGKDFFYBN-UHFFFAOYSA-N
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Description

4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C14H13ClN4OS and its molecular weight is 320.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0498599 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrimidine Derivatives in Scientific Research

Chemical Characteristics and Synthesis Pyrimidine derivatives, such as "4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile," are of significant interest in medicinal chemistry due to their diverse biological activities. The core pyrimidine structure is a crucial component in nucleic acids, making its derivatives vital for studying DNA and RNA synthesis processes. Researchers focus on synthesizing novel pyrimidine compounds to explore their potential as therapeutic agents and biological probes.

Biological Activities and Mechanisms Pyrimidine derivatives exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory effects. For example, thymidine kinase 1 (TK1), a pyrimidine metabolic pathway enzyme, is involved in salvage DNA synthesis and is a marker for cell cycle progression and cancer proliferation studies (Li et al., 2005). This highlights the importance of pyrimidine derivatives in understanding cell growth and replication mechanisms, which can be crucial for developing targeted cancer therapies.

Environmental and Toxicological Studies Some pyrimidine derivatives are investigated for their environmental persistence and potential toxicological effects. For instance, studies on chlorophenols, a class of compounds related to chlorophenoxy groups found in certain pyrimidine derivatives, focus on their impact on human health and the environment due to their use as pesticides and fungicides (Frederiksen et al., 2014). Understanding the behavior of these compounds can inform safety regulations and environmental protection measures.

Pharmacokinetics and Drug Development Research into the pharmacokinetic properties of pyrimidine derivatives informs drug development processes. Studies aim to determine how these compounds are absorbed, distributed, metabolized, and excreted in the body, laying the groundwork for optimizing their efficacy and safety as pharmaceuticals. For example, the study on 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) explores its potential in treating advanced-stage solid tumors, emphasizing the importance of dosage optimization and toxicity management (Chao et al., 2012).

Properties

IUPAC Name

4-amino-2-[3-(4-chlorophenoxy)propylsulfanyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c15-11-2-4-12(5-3-11)20-6-1-7-21-14-18-9-10(8-16)13(17)19-14/h2-5,9H,1,6-7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGOGFGKDFFYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCSC2=NC=C(C(=N2)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.